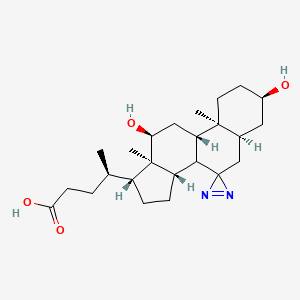
Ethyl 2,3,6,2',3',4',6'-Hepta-O-acetyl-α,β-D-thiolactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α,β-D-thiolactopyranoside is a complex carbohydrate derivative. It is primarily used in the synthesis of various oligosaccharides and glycosides. This compound is characterized by its multiple acetyl groups, which enhance its stability and solubility in organic solvents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α,β-D-thiolactopyranoside typically involves the acetylation of a thiolactopyranoside precursor. The process generally includes the following steps:
Starting Material: The synthesis begins with a thiolactopyranoside, which is a sulfur-containing sugar derivative.
Acetylation: The thiolactopyranoside is treated with acetic anhydride in the presence of a catalyst such as pyridine. This reaction introduces acetyl groups at the hydroxyl positions of the sugar molecule.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound with high purity.
Industrial Production Methods
In an industrial setting, the production of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α,β-D-thiolactopyranoside is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems ensures consistent quality and efficiency in production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α,β-D-thiolactopyranoside undergoes various chemical reactions, including:
Hydrolysis: The acetyl groups can be removed through hydrolysis, yielding the parent thiolactopyranoside.
Oxidation: The sulfur atom in the thiolactopyranoside can be oxidized to form sulfoxides or sulfones.
Substitution: The acetyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Hydrolysis: Typically performed using aqueous acid or base at elevated temperatures.
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Substitution: Nucleophiles such as amines or alcohols can be used to replace acetyl groups under mild conditions.
Major Products
Deacetylated Thiolactopyranoside: Obtained through hydrolysis.
Sulfoxides and Sulfones: Formed through oxidation reactions.
Functionalized Thiolactopyranosides: Resulting from substitution reactions.
Scientific Research Applications
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α,β-D-thiolactopyranoside is utilized in various scientific research fields:
Chemistry: Used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: Employed in the study of carbohydrate-protein interactions and the development of glycomimetics.
Medicine: Investigated for its potential in drug delivery systems and as a precursor for bioactive compounds.
Industry: Applied in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α,β-D-thiolactopyranoside involves its interaction with various molecular targets:
Enzymatic Interactions: The compound can inhibit or activate enzymes involved in carbohydrate metabolism.
Cellular Uptake: Its acetylated form enhances cellular uptake and stability, making it useful in drug delivery.
Pathways: It can modulate signaling pathways related to glycosylation and cellular communication.
Comparison with Similar Compounds
Ethyl 2,3,6,2’,3’,4’,6’-Hepta-O-acetyl-α,β-D-th
Properties
CAS No. |
146788-09-2 |
|---|---|
Molecular Formula |
C₂₈H₄₀O₁₇S |
Molecular Weight |
680.57 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![1-[4-(2-Methoxyethenyl)phenoxy]-3-[(1-methylethyl)amino]-2-propanol](/img/structure/B1141798.png)







![tetrapotassium;2-[2-[2-[5-(3-aminopropyl)-2-[bis(carboxylatomethyl)amino]phenoxy]ethoxy]-N-(carboxylatomethyl)-4-methylanilino]acetate](/img/structure/B1141811.png)
